molecular formula C12H16N2O B1471210 (2S)-2-(Cyclopropylamino)-3-phenylpropanamide CAS No. 1093631-63-0

(2S)-2-(Cyclopropylamino)-3-phenylpropanamide

Cat. No. B1471210
M. Wt: 204.27 g/mol
InChI Key: YFFIUHBJXMUKSX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(Cyclopropylamino)-3-phenylpropanamide, also known as 2-CPA, is an organic compound belonging to the class of cyclopropylamides. It is a white crystalline solid with a molecular weight of 180.22 g/mol and a melting point of about 60°C. 2-CPA has a variety of applications in scientific research, ranging from its use as a chemical reagent in organic synthesis to its potential as a therapeutic agent. In

Scientific Research Applications

(2S)-2-(Cyclopropylamino)-3-phenylpropanamide has a variety of applications in scientific research. It has been used as a chemical reagent in organic synthesis, as a catalyst for the synthesis of a variety of compounds, and as a ligand in the synthesis of metal complexes. It has also been used in the study of enzyme inhibition, as well as in the study of the pharmacology of various drugs. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide has been used in the study of the effects of cyclopropylamines on the central nervous system, and has been studied as a potential therapeutic agent for a variety of diseases.

Mechanism Of Action

The mechanism of action of (2S)-2-(Cyclopropylamino)-3-phenylpropanamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on memory and cognition. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of various neurotransmitters.

Biochemical And Physiological Effects

(2S)-2-(Cyclopropylamino)-3-phenylpropanamide has been found to have a variety of biochemical and physiological effects. It has been found to have a stimulating effect on the central nervous system, resulting in increased alertness and concentration. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide has been found to have an anxiolytic effect, reducing anxiety and promoting relaxation. It has also been found to have a mild antidepressant effect, as well as an anti-inflammatory effect.

Advantages And Limitations For Lab Experiments

(2S)-2-(Cyclopropylamino)-3-phenylpropanamide has a number of advantages and limitations for laboratory experiments. One of the major advantages is its low cost and easy availability. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide is relatively stable and can be stored for long periods of time without degradation. However, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide has a low solubility in water, which can make it difficult to use in some experiments. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide can be toxic if ingested, and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of (2S)-2-(Cyclopropylamino)-3-phenylpropanamide in scientific research. One potential direction is the study of its effects on the central nervous system, with a focus on its potential therapeutic applications. Additionally, further research could be conducted on its potential as an inhibitor of monoamine oxidase, as well as its potential as a therapeutic agent for various diseases. Additionally, further research could be conducted on its potential use as a chemical reagent in organic synthesis, as well as its potential use as a catalyst for the synthesis of various compounds. Finally, further research could be conducted on its potential use as a ligand in the synthesis of metal complexes.

properties

IUPAC Name

(2S)-2-(cyclopropylamino)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)11(14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H2,13,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFIUHBJXMUKSX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N[C@@H](CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75493058

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide
Reactant of Route 3
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide
Reactant of Route 4
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.